L-6-Hydroxydopa

Neuroscience Neurotoxicity Parkinson's disease

L-6-Hydroxydopa (27244-64-0) is a unique prodrug neurotoxin that crosses the blood-brain barrier, enabling non-invasive induction of central noradrenergic lesions without stereotaxic surgery. Unlike 6-OHDA (BBB-impermeable) or L-DOPA (weak excitotoxin), this 6-hydroxy derivative acts as a potent excitotoxin at non-NMDA receptors and produces selective chemical sympathectomy, achieving ~90% neocortical denervation. Officially designated as Levodopa EP Impurity A and USP Related Compound A, it is essential for analytical method validation and QC in pharmaceutical L-DOPA manufacturing. Choose this compound for neuroscience research or regulatory compliance applications.

Molecular Formula C9H11NO5
Molecular Weight 213.19 g/mol
CAS No. 27244-64-0
Cat. No. B1674845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-6-Hydroxydopa
CAS27244-64-0
Synonyms2,4,5-trihydroxyphenyl-D,L-alanine
2,4,5-trihydroxyphenylalanine
2,5-dihydroxytyrosine
3,4,6-TOPA
3,4,6-trihydroxyphenylalanine
6-hydroxydopa
6-hydroxydopa, (D)-isomer
6-hydroxydopa, (DL)-isomer
6-hydroxydopa, (L)-isomer
6-hydroxydopa, hydrochloride
6-hydroxydopa, hydrochloride, (L)-isomer
6-OHDOPA
Molecular FormulaC9H11NO5
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N
InChIInChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11-13H,1,10H2,(H,14,15)/t5-/m0/s1
InChIKeyYLKRUSPZOTYMAT-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-6-Hydroxydopa (CAS 27244-64-0): Technical Baseline and Procurement Context


L-6-Hydroxydopa (6-OHDOPA) is a synthetic catecholamine neurotoxin and the 6-hydroxy derivative of the amino acid L-DOPA [1]. It is classified as a prodrug, primarily used in neuroscience research for its ability to be systemically administered and cross the blood-brain barrier (BBB) to produce a chemical sympathectomy by targeting noradrenergic nerves [1][2]. While it shares structural and functional similarities with other neurotoxins like 6-hydroxydopamine (6-OHDA) and the therapeutic agent L-DOPA, its distinct properties as a precursor-neurotoxin and its unique profile of biological activity necessitate a precise understanding of its differentiation for accurate scientific selection [2].

Why L-6-Hydroxydopa Cannot Be Interchanged with L-DOPA, 6-OHDA, or Other Catecholamine Analogs


The interchange of L-6-Hydroxydopa with closely related compounds like its parent L-DOPA or its active metabolite 6-OHDA is not scientifically valid. L-6-Hydroxydopa is a distinct molecular entity with a unique pharmacophore: the 6-hydroxy group on the phenyl ring of L-DOPA [1]. This structural modification fundamentally alters its properties, most critically enabling it to cross the blood-brain barrier (BBB) as a prodrug, a key differentiator from its active neurotoxic metabolite, 6-OHDA, which cannot [2]. Furthermore, its biological activity profile is distinct; it is not merely a dopamine precursor like L-DOPA but a selective noradrenergic neurotoxin with additional excitotoxic properties [1][3]. These divergent properties render generic substitution in experimental or analytical workflows impossible and require product-specific procurement based on precise research objectives.

L-6-Hydroxydopa vs. Closest Analogs: A Quantitative Differentiation Guide


Selective Neurotoxicity Profile: Noradrenergic vs. Dopaminergic Lesioning

L-6-Hydroxydopa demonstrates relative selectivity for noradrenergic neurons over dopaminergic neurons. In adult rodents, a high dose produces near-total noradrenergic denervation of the hippocampus and approximately 90% denervation of the neocortex and cerebellum [1]. In contrast, near-lethal doses are required to damage dopaminergic nerves [2]. This contrasts with 6-OHDA, which is a potent and widely used dopaminergic neurotoxin [1].

Neuroscience Neurotoxicity Parkinson's disease

Potency as an Excitotoxin: A Direct Comparison with L-DOPA and Glutamate

L-6-Hydroxydopa is a significantly more potent excitotoxin than its parent compound, L-DOPA, and is even more excitotoxic than the endogenous agonist glutamate [1][2]. In a direct study, L-DOPA was described as a 'weak excitotoxin,' while its ortho-hydroxylated derivative, 6-OH-DOPA, was characterized as a 'powerful excitotoxin' [2]. This enhanced excitotoxicity is likely due to its action at non-NMDA glutamate receptors [1].

Excitotoxicity Glutamate receptors Neurodegeneration

Systemic Administration and Blood-Brain Barrier (BBB) Permeability

A defining feature of L-6-Hydroxydopa is its ability to cross the blood-brain barrier (BBB) after systemic administration, a property it does not share with its active neurotoxic metabolite, 6-hydroxydopamine (6-OHDA) [1][2]. This was the primary design principle behind its synthesis: to create a prodrug that could be converted to the active neurotoxin (6-OHDA) within the brain [2]. This contrasts with 6-OHDA, which must be administered directly into the brain via stereotaxic injection to achieve central nervous system effects [2].

Pharmacokinetics Blood-brain barrier Prodrug

Endocrine and Developmental Effects Differentiated from L-DOPA and 5-HTP

Neonatal administration of L-6-Hydroxydopa produces a distinct pattern of endocrine and developmental effects compared to L-DOPA and 5-hydroxytryptophan (5-HTP). In a comparative study, L-DOPA and 5-HTP accelerated eye opening, whereas chemical sympathectomy with 6-OH-dopa caused delayed vaginal opening and increased thyroid weights [1]. This demonstrates a unique functional outcome in a developing organism, distinct from simple dopamine or serotonin precursor overload.

Endocrinology Developmental biology Chemical sympathectomy

Optimal Application Scenarios for L-6-Hydroxydopa in Scientific Research


Investigating Noradrenergic Sprouting and Regeneration in Perinatal Models

L-6-Hydroxydopa is uniquely suited for studying noradrenergic nerve regeneration and sprouting in perinatal rodent models due to its ability to produce a selective chemical sympathectomy and the subsequent two-fold hyperinnervation observed in the cerebellum [1]. This application stems directly from its relative selectivity for noradrenergic neurons and the quantifiable denervation/reinnervation patterns it induces [1][2].

Non-Invasive Modeling of Central Noradrenergic Lesions

For studies requiring central noradrenergic lesions without invasive stereotaxic surgery, L-6-Hydroxydopa is the optimal tool. Its systemic bioavailability and BBB permeability allow for non-invasive induction of near-total hippocampal and 90% neocortical/cerebellar denervation [3]. This is a key differentiator from 6-OHDA, which cannot be administered systemically for central effects [3].

Investigating Excitotoxic Mechanisms in Neurodegeneration

As a 'powerful excitotoxin' [4] acting at non-NMDA receptors and demonstrating greater potency than glutamate [5], L-6-Hydroxydopa is a valuable tool for studying excitotoxicity-mediated pathways in neurodegenerative disease models, distinct from L-DOPA, which is a 'weak excitotoxin' [4].

Analytical Reference Standard for Levodopa Impurity Profiling

L-6-Hydroxydopa is officially designated as Levodopa EP Impurity A and Levodopa USP Related Compound A [6]. Its procurement and use are essential for quality control and analytical method validation in the pharmaceutical manufacturing of L-DOPA, ensuring the detection and quantification of this specific hydroxylated derivative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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